molecular formula C13H20N2O3S B14263550 Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- CAS No. 133804-50-9

Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)-

Katalognummer: B14263550
CAS-Nummer: 133804-50-9
Molekulargewicht: 284.38 g/mol
InChI-Schlüssel: RQAVEZYWDDDLAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, an isopropyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- typically involves the sulfonation of an appropriate benzene derivative followed by the introduction of the isopropyl and piperazine groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonic acid, 4-(1-methylethyl)-2-(1-piperazinyl)
  • Benzenesulfonic acid, 5-(1-methylethyl)-3-(1-piperazinyl)
  • Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-morpholinyl)

Uniqueness

Benzenesulfonic acid, 5-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

133804-50-9

Molekularformel

C13H20N2O3S

Molekulargewicht

284.38 g/mol

IUPAC-Name

2-piperazin-1-yl-5-propan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C13H20N2O3S/c1-10(2)11-3-4-12(13(9-11)19(16,17)18)15-7-5-14-6-8-15/h3-4,9-10,14H,5-8H2,1-2H3,(H,16,17,18)

InChI-Schlüssel

RQAVEZYWDDDLAG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.